molecular formula C20H14N6O B4597138 7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4597138
M. Wt: 354.4 g/mol
InChI Key: SOUADVSQTZQWNI-UHFFFAOYSA-N
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Description

7-Benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a synthetic small molecule based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential purine bioisostere in the design of novel enzyme inhibitors . This characteristic, combined with the molecule's specific substitution pattern, makes it a valuable compound for probing biological systems. Researchers can utilize this chemical in various early-stage discovery applications. Its potential research value includes serving as a key intermediate or building block for the synthesis of more complex molecules, or as a core scaffold for screening against a variety of biological targets. The TP scaffold is noted for its versatility and has been investigated in the context of targeting ATP-binding sites in kinases, with some derivatives showing promise as inhibitors for targets like CDK2 and PI3K . Furthermore, the intrinsic metal-chelating properties of the TP ring system, due to the accessible electron pairs on its nitrogen atoms, make derivatives like this one candidates for research in fields involving metalloenzyme inhibition or the development of diagnostic agents . This product is intended for research purposes only by trained professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

11-benzyl-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O/c27-19-16-12-22-20-23-18(15-6-9-21-10-7-15)24-26(20)17(16)8-11-25(19)13-14-4-2-1-3-5-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUADVSQTZQWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of catalysts like CuOx-ZnO/Al2O3-TiO2 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to ensure consistent yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Mechanism of Action

Comparison with Similar Compounds

Key Findings

Substituent Impact on Activity :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Improve metabolic stability and target binding .
  • Aromatic/Planar Groups (e.g., benzyl, indole): Enhance interactions with hydrophobic pockets in enzymes (e.g., kinases) .
  • Methoxy Groups : Increase solubility without compromising activity .

Synthetic Routes :

  • Grignard reagents are critical for introducing alkyl/aryl groups at position 7 .
  • Cyclization reactions under controlled temperatures (e.g., 80–120°C) are common for core formation .

Biological Targets :

  • Compounds with indole or pyridinyl substituents show promise in kinase inhibition (e.g., EGFR, VEGFR) .
  • Chlorophenyl derivatives exhibit broad-spectrum antimicrobial activity .

Q & A

Basic Research Questions

Q. How is the structural identity of 7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one validated in synthetic workflows?

  • Methodology : Use multi-technique characterization:

  • Nuclear Magnetic Resonance (NMR) for assigning proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm and fused-ring carbons).
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • Elemental Analysis for C, H, N, O composition (deviation <0.4% expected).
  • X-ray crystallography may resolve fused-ring planarity and substituent orientations if single crystals are obtained .

Q. What strategies optimize solubility and stability for in vitro assays?

  • Solubility : Test solvents like DMSO (polar aprotic) or ethanol (polar protic) for initial dissolution. Adjust pH for aqueous buffers (e.g., PBS at pH 7.4). Hydrophobic benzyl/pyridyl groups may require co-solvents (e.g., cyclodextrin encapsulation) .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light if conjugated π-systems are present .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized for yield and purity?

  • Critical Steps :

  • Cyclization : Use microwave-assisted synthesis (e.g., 150°C, DMF, 30 min) to accelerate triazole-pyrimidine ring closure .
  • Catalysts : Employ Pd/C or CuI for Suzuki couplings of pyridin-4-yl groups; optimize equivalents to minimize byproducts .
  • Purification : Gradient flash chromatography (hexane:EtOAc 8:2 → 5:5) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
    • Yield Improvement : Replace traditional reflux with flow chemistry for exothermic steps (e.g., benzylation at 0°C) .

Q. What structure-activity relationship (SAR) insights guide derivatization for enhanced bioactivity?

  • Key Modifications :

  • Benzyl Group : Replace with electron-withdrawing (e.g., 4-CF3) to enhance target binding; bulky substituents (e.g., naphthyl) may improve selectivity .
  • Pyridin-4-yl : Substitute with pyridin-3-yl to alter hydrogen-bonding patterns with kinase ATP pockets .
    • Testing : Screen analogs against cancer cell lines (e.g., IC50 in MCF-7, A549) and enzyme targets (e.g., EGFR inhibition assays) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Case Example : Discrepant IC50 values in kinase inhibition assays may arise from:

  • Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) affects competitive inhibition .
  • Cell Line Variability : Check p53 status (wild-type vs. mutant) in antiproliferative studies .
    • Resolution : Standardize protocols (e.g., CLIA guidelines) and validate with positive controls (e.g., staurosporine for kinase assays) .

Q. What computational approaches predict binding modes and metabolic pathways?

  • Docking : Use AutoDock Vina to model interactions with CYP3A4 (major metabolizer) or target kinases. Prioritize poses with lowest ΔG (e.g., <−8 kcal/mol) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess triazole ring flexibility in solvent vs. protein-bound states .
  • ADMET Prediction : SwissADME for bioavailability radar (TPSA >60 Ų reduces CNS penetration) .

Q. How to develop validated analytical methods for quantifying this compound in biological matrices?

  • HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% formic acid/acetonitrile (70:30), λ = 254 nm. Validate per ICH Q2(R1) for LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .
  • LC-MS/MS : MRM transition m/z 450 → 322 (collision energy 25 eV). Use deuterated internal standards (e.g., d7-benzyl analog) for plasma sample quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-benzyl-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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